molecular formula C10H10O2 B2934867 Isochroman-4-carbaldehyde CAS No. 1212021-95-8

Isochroman-4-carbaldehyde

Cat. No.: B2934867
CAS No.: 1212021-95-8
M. Wt: 162.188
InChI Key: LGRNTDGHFKCLDL-UHFFFAOYSA-N
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Description

Isochroman-4-carbaldehyde is an organic compound characterized by a fused ring structure consisting of a benzene ring and a tetrahydropyran ring with an aldehyde functional group at the fourth position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochroman-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which starts from an epoxide rather than an aldehyde. This reaction is facilitated by hexafluoroisopropanol (HFIP) as a solvent, which expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes . Another method involves the C–H insertion of donor/donor carbenes using Rh2(R-PTAD)4 as a catalyst, yielding isochroman substrates with excellent diastereo- and enantioselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Isochroman-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in the oxa-Pictet–Spengler reaction to form functionalized isochromans . Additionally, it can undergo C–H insertion reactions to form tetrahydroisoquinolines .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include functionalized isochromans and tetrahydroisoquinolines, which are valuable intermediates in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3,4-dihydro-1H-isochromene-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-5,9H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRNTDGHFKCLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212021-95-8
Record name 3,4-dihydro-1H-2-benzopyran-4-carbaldehyde
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